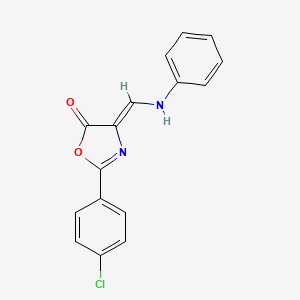![molecular formula C12H11ClN2OS2 B7795343 (5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795343.png)
(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a chemical entity with specific properties and applications. It is important in various scientific fields due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of “(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions is essential for replicating the compound in a laboratory setting.
Industrial Production Methods: In an industrial context, the production of “this compound” may involve large-scale chemical processes. These processes are designed to maximize yield and efficiency while maintaining the purity of the compound. The industrial methods often include advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: “(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products are crucial for further applications and studies in various scientific fields.
Applications De Recherche Scientifique
“(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may play a role in biochemical studies and molecular biology research. In medicine, “this compound” could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, the compound might be utilized in the production of materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential applications. The molecular targets may include enzymes, receptors, or other biomolecules, and the pathways involved could be related to metabolic processes, signal transduction, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds: “(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or reactivity patterns but differ in specific properties or applications. Examples of similar compounds include those with analogous functional groups or similar molecular frameworks.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. These unique features make it valuable for particular applications and distinguish it from other compounds in the same category.
Propriétés
IUPAC Name |
(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS2/c1-7(10-11(16)15-12(17)18-10)14-6-8-3-2-4-9(13)5-8/h2-5,14H,6H2,1H3,(H,15,16,17)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURYGWBSXXRSOP-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)NC(=S)S1)NCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)NC(=S)S1)/NCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4Z)-2-(4-chlorophenyl)-4-[1-(3-ethoxypropylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795309.png)

![(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one](/img/structure/B7795337.png)
![(5E)-5-[1-[(4-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795344.png)
![(5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795351.png)
![(4Z)-4-[[(4-chlorophenyl)methylamino]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795354.png)
![(4Z)-4-[[(3-chlorophenyl)methylamino]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795359.png)
![(5E)-5-[[(3-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795360.png)
